2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Description
2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a heterocyclic acetamide derivative characterized by a benzothiadiazine core fused with a sulfanyl-acetamide moiety and a 2-methoxyphenyl substituent. The 1,1-dioxo group in the benzothiadiazine ring confers electron-withdrawing properties, which may enhance stability and influence intermolecular interactions. The 2-methoxyphenyl group at the acetamide terminus introduces steric and electronic modifications that could modulate biological activity and pharmacokinetic properties .
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-23-13-8-4-2-6-11(13)17-15(20)10-24-16-18-12-7-3-5-9-14(12)25(21,22)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXPPKGYRRQCLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions. This step often involves the use of sulfur-containing reagents and nitrogen sources.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the benzothiadiazine intermediate.
Acetylation: The final step involves the acetylation of the intermediate compound with 2-methoxyphenyl acetic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Various substituted benzothiadiazine derivatives.
Scientific Research Applications
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways. It is particularly useful in investigating the mechanisms of action of benzothiadiazine derivatives.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex organic molecules. It is also explored for its potential use in agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound is known to modulate the activity of certain enzymes and receptors, leading to various pharmacological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, the compound can interact with ion channels and receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
- Pyrimido-Benzothiazine Analog: The compound 2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide (ChemSpider ID: 892312-51-5) replaces the benzothiadiazine core with a pyrimido-benzothiazine system.
- Benzo[e][1,2]thiazin Derivative: The antidiabetic agent 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)-N-(2-bromophenyl)acetamide features a fused benzo[e][1,2]thiazin ring.
Substituent Variations
- Dichlorophenyl Derivative : The compound 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide substitutes the benzothiadiazine system with a pyrazolone ring. The dichlorophenyl group introduces strong electron-withdrawing effects, which may improve binding to hydrophobic enzyme pockets but reduce aqueous solubility .
Pharmacological Profile Comparison
Biological Activity
The compound 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a synthetic organic molecule that belongs to the class of benzothiadiazine derivatives. These compounds have garnered attention due to their diverse biological activities, including potential applications in treating metabolic disorders like diabetes and various types of cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural configuration characterized by:
- A benzothiadiazine core , which is known for its diverse pharmacological properties.
- A sulfanyl linkage , enhancing its reactivity and interaction with biological targets.
- An N-(2-methoxyphenyl)acetamide moiety , which may influence its pharmacokinetic properties.
The primary biological target of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is the ATP-sensitive potassium (KATP) channels . Activation of these channels plays a critical role in insulin secretion and glucose metabolism. By modulating KATP channels, this compound can influence insulin release from pancreatic beta cells, making it relevant for diabetes treatment strategies.
1. Antidiabetic Activity
Research indicates that this compound acts as an activator of KATP channels, which can lead to enhanced insulin release and improved glycemic control. The modulation of these channels has been linked to significant effects on cellular metabolism.
2. Anticancer Properties
Preliminary studies have shown that benzothiadiazine derivatives exhibit anticancer activity. For instance, compounds with similar structures have been evaluated against various cancer cell lines, demonstrating potential cytotoxic effects. In vitro studies using a panel of cancer cell lines indicated that some derivatives showed low-level anticancer activity, particularly against leukemia and melanoma cells .
Table 1: Summary of Anticancer Activity in Different Cell Lines
| Cell Line Type | Compound Concentration (µM) | Observed Activity |
|---|---|---|
| Leukemia | 10 | Slight sensitivity |
| Melanoma | 10 | Low activity |
| Colon Cancer | 10 | Low activity |
| Breast Cancer | 10 | No significant effect |
Case Studies
Several studies have explored the biological activity of similar compounds within the benzothiadiazine class:
- Study 1: A derivative was tested in vitro against a range of cancer cell lines using the National Cancer Institute's screening protocol. Results indicated selective sensitivity in leukemia cell lines at concentrations around 10 µM .
- Study 2: Another research highlighted the potential of benzothiadiazine derivatives to inhibit specific enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties alongside their antidiabetic and anticancer activities.
Q & A
Basic: What are the established synthetic routes for 2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide, and how is its purity validated?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Nucleophilic Substitution : Reacting 3-mercapto-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine with 2-chloro-N-(2-methoxyphenyl)acetamide in a polar aprotic solvent (e.g., DMF) under inert conditions, catalyzed by a base like K₂CO₃ at 60–80°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
Purity Validation :
- HPLC : ≥95% purity using a C18 column and acetonitrile/water mobile phase.
- Spectroscopy : H/C NMR (DMSO-d₆) confirms structural integrity by matching sulfanyl (δ 3.8–4.2 ppm) and acetamide (δ 2.1–2.3 ppm) signals .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content within ±0.3% of theoretical values.
Basic: What safety protocols are recommended when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.
- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste.
- First Aid :
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Skin Contact : Wash with soap/water for 15 minutes; monitor for irritation.
- Storage : In airtight containers, desiccated at 2–8°C to prevent hydrolysis.
Advanced: How can computational chemistry optimize the synthesis and reaction mechanisms of this compound?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates. For example, simulate the nucleophilic attack of the sulfanyl group on the chloroacetamide moiety to identify energy barriers .
- Solvent Effects : COSMO-RS calculations predict solvent suitability (e.g., DMF vs. DMSO) by comparing solvation free energies .
- Machine Learning : Train models on PubChem reaction data to predict optimal molar ratios (e.g., 1:1.2 substrate:catalyst) and reduce byproduct formation .
- Validation : Cross-reference computational results with experimental yields (e.g., 68% theoretical vs. 65% actual yield).
Advanced: What methodologies assess the biological activity of this compound, particularly in antimicrobial applications?
Methodological Answer:
- Agar Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 10–100 µg/mL concentrations. Measure inhibition zones; compare to ampicillin controls .
- Minimum Inhibitory Concentration (MIC) : Broth microdilution in 96-well plates; MIC defined as the lowest concentration with no visible growth after 24h .
- Structure-Activity Relationship (SAR) : Modify the methoxyphenyl or sulfanyl group and correlate changes to MIC values (e.g., electron-withdrawing substituents enhance activity) .
Advanced: How should researchers address contradictions in experimental data, such as varying bioactivity results across studies?
Methodological Answer:
- Systematic Replication : Repeat assays under identical conditions (e.g., same bacterial strain, media, incubation time) to isolate variables .
- Meta-Analysis : Pool data from multiple studies (e.g., MIC values from 5+ papers) and apply statistical tests (ANOVA) to identify outliers.
- Error Source Identification :
- Collaborative Verification : Share samples with independent labs to cross-validate results .
Advanced: What advanced spectroscopic or crystallographic techniques confirm the compound’s structure and synthetic accuracy?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structure to confirm bond lengths (e.g., C–S bond: 1.78–1.82 Å) and dihedral angles between benzothiadiazine and methoxyphenyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error (e.g., calculated m/z 403.0854 vs. observed 403.0856) .
- Solid-State NMR : Analyze N chemical shifts to verify sulfonamide and acetamide moieties in the crystalline lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
